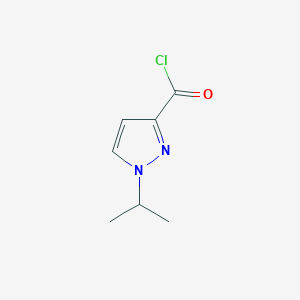
1-isopropyl-1H-pyrazole-3-carbonyl chloride
Overview
Description
“1-isopropyl-1H-pyrazole-3-carbonyl chloride” is a chemical compound with the molecular formula C7H9ClN2O . It is related to the pyrazole family of compounds, which are heterocyclic aromatic organic compounds .
Molecular Structure Analysis
The molecular structure of “1-isopropyl-1H-pyrazole-3-carbonyl chloride” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an isopropyl group and a carbonyl chloride group .Chemical Reactions Analysis
Pyrazole compounds, including “1-isopropyl-1H-pyrazole-3-carbonyl chloride”, can participate in various chemical reactions. For example, they can undergo condensation with 1,3-diketones and hydrazine, radical addition of hydrazones by α-bromo ketones, and reaction with 3-butynol or ketone with hydrazine .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-isopropyl-1H-pyrazole-3-carbonyl chloride” include a predicted boiling point of 241.0±13.0 °C and a predicted density of 1.26±0.1 g/cm3 . Its pKa is predicted to be -0.78±0.10 .Scientific Research Applications
Chemical Structure and Synthesis
1-Isopropyl-1H-pyrazole-3-carbonyl chloride falls under the category of pyrazole compounds, known for their versatile chemical structure and potential in various scientific applications. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms in a ring, one of which forms an endocyclic bond. They are recognized as electron-rich nitrogen carriers and have gained popularity due to their exciting electronic properties and dynamic applications. The synthesis and chemistry of these compounds, including pyrazolines, have been subject to significant research, contributing to the understanding of their unique structural and chemical characteristics (Muñoz-Hernández & Montiel-Palma, 2009), (Baumstark et al., 2013).
Applications in Medicinal Chemistry
Pyrazoline derivatives, including those similar in structure to 1-isopropyl-1H-pyrazole-3-carbonyl chloride, are recognized for their substantial biological effects, particularly in the field of anticancer research. The pharmacophoric nature of the pyrazole moiety has been exploited to develop various medicinal agents. These compounds have been investigated for their potential therapeutic applications, such as anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, and hypoglycemic agents, among others. The continuous research in this area reflects the clinical efficacy and the growing interest in developing new drug candidates with improved efficacy and minimized side effects (Ray et al., 2022), (Ganguly & Jacob, 2017).
Material Science and Chemistry
In material science and chemistry, the structural and mechanistic aspects of compounds similar to 1-isopropyl-1H-pyrazole-3-carbonyl chloride have been extensively studied. For instance, the thermal degradation of poly(vinyl chloride) involves complex chemical reactions where chloride ions play a crucial role. The understanding of these reactions contributes to advancements in material science, particularly in improving the stability and durability of materials under various conditions (Starnes, 2002).
Future Directions
properties
IUPAC Name |
1-propan-2-ylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)10-4-3-6(9-10)7(8)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQRJTCBPQXFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-1H-pyrazole-3-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



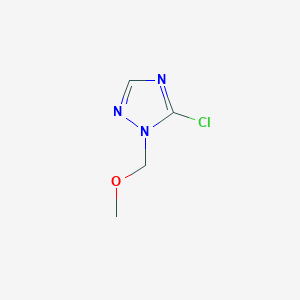
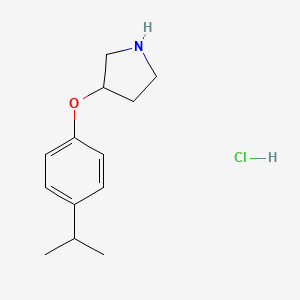
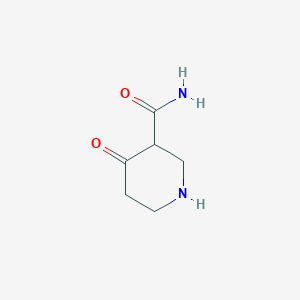
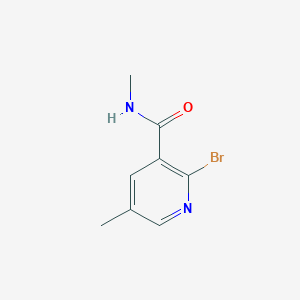
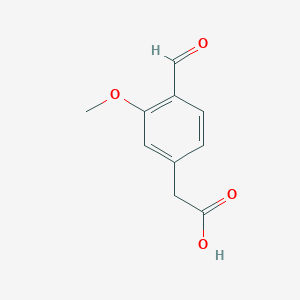
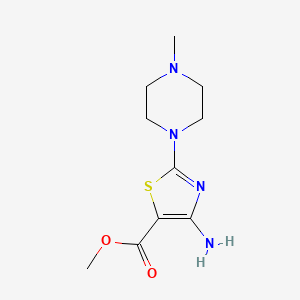
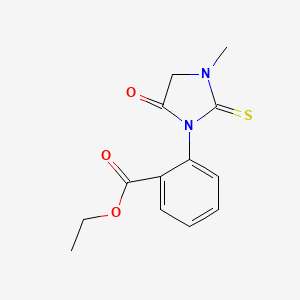
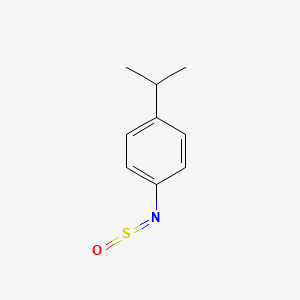
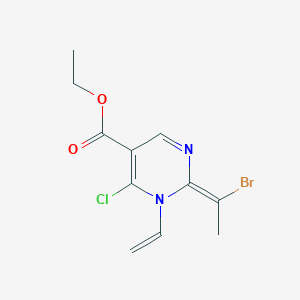
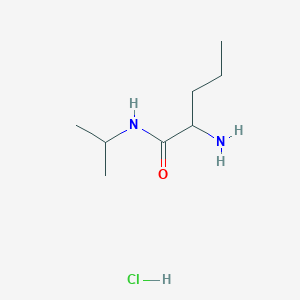
![[1-(Morpholin-4-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405720.png)
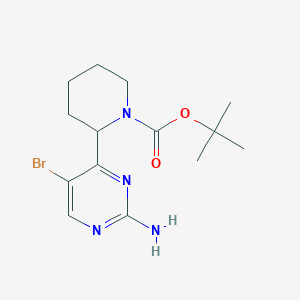
![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1405725.png)
![7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1405726.png)